

Evaluating the safety profile of EB-Psma-617 in comparison to PSMA-617.

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Compound of Interest

Compound Name: EB-Psma-617

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A Comparative Safety Analysis: EB-PSMA-617 versus PSMA-617

For Immediate Release

This guide provides a detailed comparison of the safety profiles of two prominent radioligands in development for prostate cancer therapy: **EB-PSMA-617** and PSMA-617. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available clinical trial data.

Executive Summary

Both **EB-PSMA-617**, an Evans blue-modified radioligand, and PSMA-617 have demonstrated manageable safety profiles in clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This guide synthesizes key safety findings, including adverse event rates and dosimetry data for critical organs, to facilitate a comparative evaluation. While direct head-to-head comparative trials are not yet available, this document collates data from separate studies to offer insights into the relative safety of these two agents.

Quantitative Safety Data

The following tables summarize the key quantitative safety data for ¹⁷⁷Lu-**EB-PSMA-617** and ¹⁷⁷Lu-PSMA-617, compiled from various clinical trials.

Table 1: Comparison of Grade 3-4 Adverse Events

Adverse Event	177Lu-EB-PSMA-617 (1.85 GBq group)[1]	177Lu-EB-PSMA-617 (3.7 GBq group)[1]	177Lu-PSMA-617 (VISION Trial)[2][3]
Thrombocytopenia	27% (Grade 3)	37% (Grade 3), One patient with Grade 4	~11% (Grade ≥3)
Anemia	Not specified	Not specified	~13% (Grade ≥3)
Leukopenia	Not specified	Not specified	Not specified in top-line data
Fatigue	Not specified	Not specified	5.9% (Grade ≥3)[4]
Dry Mouth	Not specified	Not specified	<1% (Grade ≥3)

Note: Data for **EB-PSMA-617** is from a smaller, earlier phase study than the extensive data available for PSMA-617 from the VISION trial. Direct comparison should be made with caution.

Table 2: Comparative Dosimetry Data (Absorbed Dose in mSv/MBq)

Organ	177Lu-EB-PSMA-617[5][6]	177Lu-PSMA-617 (VISION Trial Sub-study)[7][8]
Kidneys	0.97 ± 0.17	~0.8
Red Marrow	0.07 ± 0.03	Not directly comparable, estimated via blood samples
Liver	0.40 ± 0.12	Not specified
Spleen	0.46 ± 0.02	Not specified
Salivary Glands	Physiologic uptake observed	~0.63
Lacrimal Glands	Not specified	~2.1
Whole-Body	0.08 ± 0.01	Not specified

Experimental Protocols

Dosimetry Assessment

177Lu-EB-PSMA-617: In a study assessing the safety and dosimetry of 177Lu-EB-PSMA-617, four patients with progressive metastatic castration-resistant prostate cancer were administered a single dose of 0.80-1.1 GBq of the radioligand.[6] Serial whole-body planar and SPECT/CT imaging were performed at 2, 24, 72, 120, and 168 hours post-injection.[6] Blood samples were collected at multiple time points to determine blood activity.[6] The OLINDA/EXM 1.0 software was utilized for dosimetric calculations.[6]

177Lu-PSMA-617 (VISION Trial Sub-study): A sub-study of the VISION trial involving 29 patients evaluated the dosimetry of 177Lu-PSMA-617.[7][8] Participants received 7.4 GBq of 177Lu-PSMA-617 every 6 weeks for up to six cycles.[7][8] For the first cycle, whole-body conjugate planar-image scintigraphy and abdominal SPECT/CT images were acquired at 2, 24, 48, and 168 hours after administration.[7] For subsequent cycles, imaging was performed at a single time point (24 or 48 hours).[7] Red marrow absorbed doses were estimated from blood samples.[7] The OLINDA/EXM software version 2.2 was used for dosimetry estimations.[7]

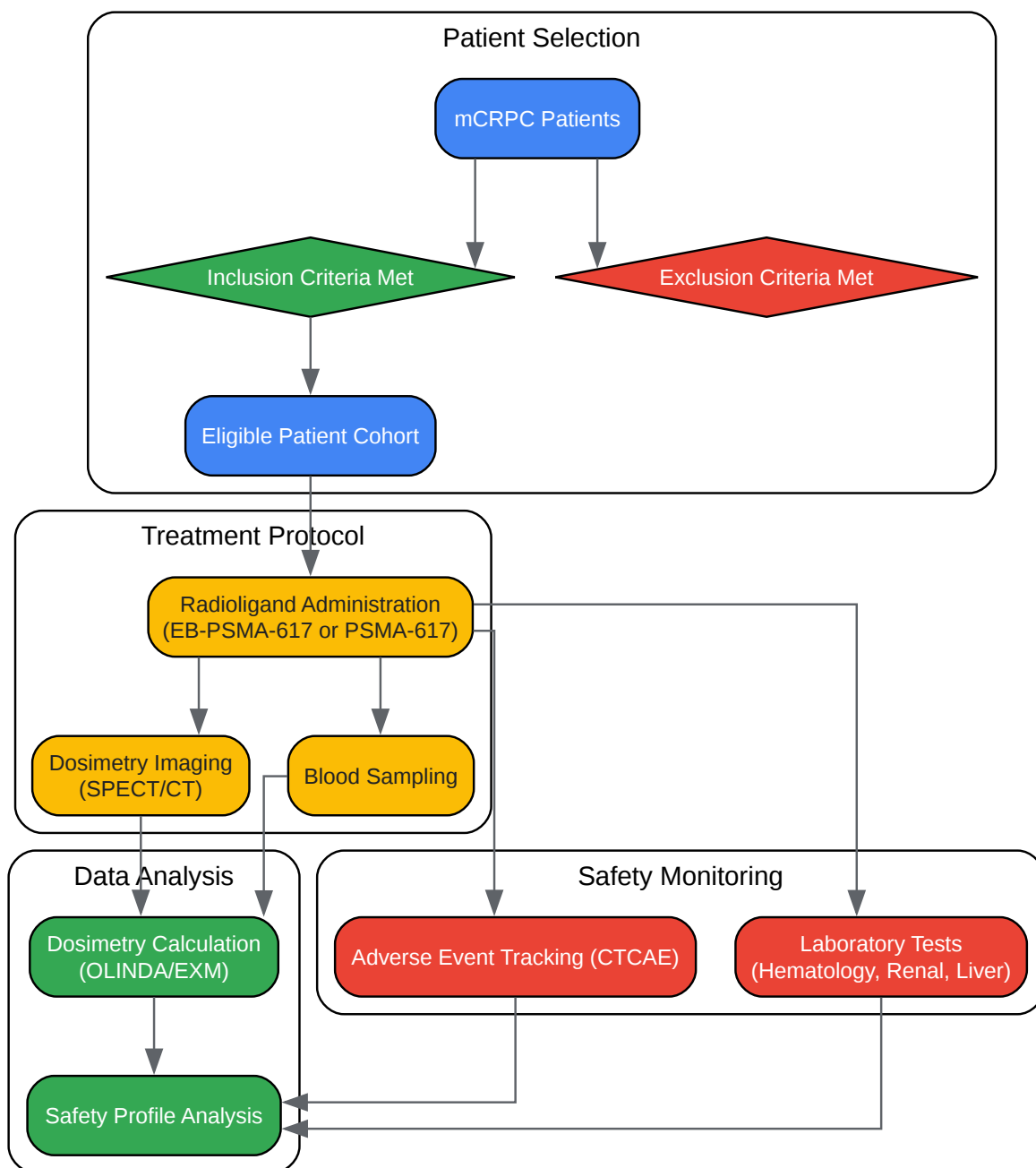
Adverse Event Monitoring

177Lu-EB-PSMA-617: In a clinical study, patients were monitored for immediate adverse effects during and after the injection of 177Lu-EB-PSMA-617.[1] Hematologic status, as well as liver and renal function, were assessed before and one week after the injection.[6] Adverse events were categorized and graded using the Common Toxicity Criteria for Adverse Events (CTCAE) 4.0.[1]

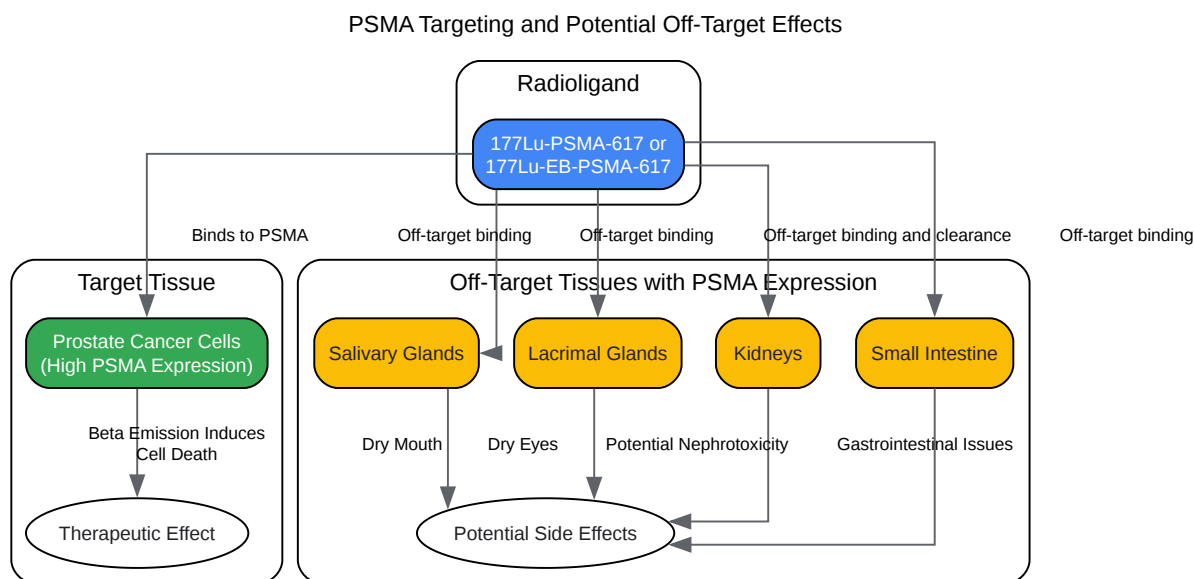
177Lu-PSMA-617 (VISION Trial): The safety of 177Lu-PSMA-617 was a key endpoint in the VISION trial.[2] Adverse events were monitored throughout the study and graded according to the CTCAE.[3] A long-term follow-up study (NCT05803941) has been initiated to further characterize long-term safety outcomes, including myelosuppression, xerostomia, renal failure, and second primary malignancies, for up to 10 years.[9]

Visualizations

Experimental Workflow for Safety Evaluation of Radioligands

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Caption: Workflow for assessing radioligand safety.



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Caption: PSMA targeting and potential side effects.

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